Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18066453
InChI: InChI=1S/C14H19NO2.ClH/c1-17-13(16)14(15)9-7-12(8-10-14)11-5-3-2-4-6-11;/h2-6,12H,7-10,15H2,1H3;1H
SMILES:
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18066453

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride -

Specification

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
IUPAC Name methyl 1-amino-4-phenylcyclohexane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H19NO2.ClH/c1-17-13(16)14(15)9-7-12(8-10-14)11-5-3-2-4-6-11;/h2-6,12H,7-10,15H2,1H3;1H
Standard InChI Key VRBDIOVDQNYFBY-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1(CCC(CC1)C2=CC=CC=C2)N.Cl

Introduction

Structural and Molecular Profile

Molecular Architecture

The compound’s IUPAC name, methyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride, reflects its core structure: a cyclohexane ring with substituents at positions 1 and 4. Key features include:

  • Amino group (NH₂): Positioned at C1, contributing to hydrogen-bonding interactions.

  • Phenyl ring: At C4, introducing aromaticity and hydrophobic surface area.

  • Methyl ester (COOCH₃): Esterified carboxyl group at C1, enhancing solubility and metabolic stability.

  • Hydrochloride salt: Improves crystallinity and bioavailability .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₀ClNO₂
Molecular Weight269.77 g/mol
IUPAC NameMethyl 1-amino-4-phenylcyclohexane-1-carboxylate hydrochloride
SMILESCOC(=O)C1(C)CCC(N)CC1C2=CC=CC=C2.Cl
InChI KeyXFCXFXHTPWOQDO-UHFFFAOYSA-N

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis involves multi-step organic reactions, often employing tert-butoxycarbonyl (Boc) protection for the amino group to prevent side reactions. A representative pathway includes:

  • Cyclohexane ring formation: Via Diels-Alder or catalytic hydrogenation of benzene derivatives.

  • Introduction of substituents:

    • Phenyl group: Friedel-Crafts alkylation or Suzuki coupling.

    • Amino and ester groups: Sequential nucleophilic substitution and esterification .

  • Deprotection and salt formation: Hydrochloric acid treatment yields the final hydrochloride salt .

Table 2: Synthesis Conditions

StepReagents/ConditionsYield (%)
1H₂, Pd/C, ethanol, 60°C85
2Boc₂O, DMAP, CH₂Cl₂, rt78
3HCl (g), dioxane, 0°C92

Stereochemical control during synthesis is achieved using chiral catalysts or resolving agents, as the compound’s bioactivity depends on its cis- or trans-aminocyclohexane configuration .

Biological Activity and Mechanism of Action

hMC4R Agonism

The compound’s primary pharmacological action is agonism at hMC4R, a G-protein-coupled receptor regulating energy homeostasis. Structural analogs, such as linear pentapeptides incorporating this scaffold, exhibit:

  • EC₅₀ values < 10 nM in hMC4R assays.

  • Selectivity: >100-fold preference over hMC1R, hMC3R, and hMC5R .

The phenyl group’s rigidity enhances binding pocket complementarity, while the protonated amino group forms salt bridges with Asp126 and Asp122 residues in the receptor .

Table 3: Pharmacological Data

ParameterValue (Mean ± SEM)
hMC4R EC₅₀4.2 ± 0.8 nM
hMC1R EC₅₀>10,000 nM
Metabolic Stability (t₁/₂)120 min (human liver microsomes)

Comparative Pharmacological Analysis

Structural Analogs

  • Fmoc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid: Lacks the methyl ester, reducing membrane permeability .

  • Methyl trans-4-aminocyclohexanecarboxylate hydrochloride: The trans-configuration diminishes hMC4R binding by 80%, underscoring the cis-amine’s importance .

Table 4: Analog Comparison

CompoundhMC4R EC₅₀ (nM)Selectivity (hMC4R vs. hMC1R)
Target compound4.2>100-fold
Fmoc-cis-1-amino-4-phenyl-cyclohexane12.520-fold
Methyl trans-4-aminocyclohexane derivative3505-fold

Future Directions in Research and Development

  • Prodrug optimization: Ester hydrolysis to enhance brain uptake.

  • Combination therapies: Pairing with GLP-1 agonists for synergistic anti-obesity effects.

  • Crystallography studies: Resolving hMC4R-bound structures to guide rational design .

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